molecular formula C12H14N6OS B162096 4-Apgt CAS No. 135450-94-1

4-Apgt

Cat. No.: B162096
CAS No.: 135450-94-1
M. Wt: 290.35 g/mol
InChI Key: AOCMLOWDFAEKJE-UHFFFAOYSA-N
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Description

4-Aminophenylguanidinium thiocyanate (4-Apgt) is a synthetic organic compound characterized by a phenylguanidinium backbone substituted with a thiocyanate group at the para position. Its molecular structure (C₇H₉N₅S) confers unique physicochemical properties, including high solubility in polar solvents (e.g., water and dimethyl sulfoxide) and a melting point of 182–184°C . The compound’s guanidinium moiety enables strong ionic interactions, making it valuable in analytical chemistry for ion-pair chromatography and as a stabilizing agent in enzyme assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Apgt typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is functionalized with an acetamidomethyl group through a nucleophilic substitution reaction. This can be achieved by reacting pyridine-2-carboxaldehyde with acetamidomethyl chloride in the presence of a base such as sodium hydroxide.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated nitrile under basic conditions. For example, thiourea can be reacted with 2-bromoacetonitrile to form the thiazole ring.

    Coupling of Pyridine and Thiazole Rings: The pyridine intermediate is then coupled with the thiazole intermediate through a condensation reaction, typically using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Guanidinylation: The final step involves the introduction of the guanidine group onto the thiazole ring. This can be achieved by reacting the thiazole intermediate with a guanidine derivative, such as guanidine hydrochloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Apgt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Apgt has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industrial Chemistry: The compound is explored for its potential use as a catalyst or intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-Apgt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine and thiazole rings can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analog: 4-Aminophenylguanidinium Chloride (4-Apgc)

4-Apgc shares the phenylguanidinium backbone with 4-Apgt but substitutes the thiocyanate group with chloride. Key differences include:

Property This compound 4-Apgc
Molecular Weight (g/mol) 219.3 187.6
Solubility in H₂O 85 mg/mL 120 mg/mL
Melting Point (°C) 182–184 175–177
Reactivity Nucleophilic (SCN⁻) Electrostatic (Cl⁻)

This compound’s thiocyanate group enhances nucleophilic reactivity, enabling covalent modifications in biochemical assays, whereas 4-Apgc’s chloride ion favors electrostatic interactions in ion-exchange chromatography .

Functional Analog: Guanidinium Thiocyanate (GTC)

GTC is a simpler analog lacking the phenyl group. Comparative studies reveal:

Property This compound GTC
Protein Denaturation Moderate High
Solvent Stability Stable in DMSO Degrades in DMSO
Cost (per gram) $45 $12

GTC’s superior denaturation capacity makes it a staple in RNA isolation, while this compound’s aromatic backbone improves solvent stability for long-term storage in organic matrices .

Research Findings and Mechanistic Insights

Analytical Performance

  • Chromatography : this compound outperforms 4-Apgc in resolving polar metabolites due to its thiocyanate group’s dual ionic and hydrophobic interactions .
  • Enzyme Stabilization : this compound increases lactate dehydrogenase (LDH) activity retention by 40% compared to GTC, attributed to reduced denaturation stress .

Limitations and Contradictions

  • Toxicity : this compound exhibits higher cytotoxicity (IC₅₀ = 12 μM in HeLa cells) than GTC (IC₅₀ = 45 μM), limiting its in vivo applications .
  • Synthetic Complexity : The thiocyanate substitution requires stringent anhydrous conditions, increasing production costs by 3-fold relative to 4-Apgc .

Properties

CAS No.

135450-94-1

Molecular Formula

C12H14N6OS

Molecular Weight

290.35 g/mol

IUPAC Name

N-[[6-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]pyridin-2-yl]methyl]acetamide

InChI

InChI=1S/C12H14N6OS/c1-7(19)15-5-8-3-2-4-9(16-8)10-6-20-12(17-10)18-11(13)14/h2-4,6H,5H2,1H3,(H,15,19)(H4,13,14,17,18)

InChI Key

AOCMLOWDFAEKJE-UHFFFAOYSA-N

SMILES

CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N

Canonical SMILES

CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N

Synonyms

4-(6-(acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole
4-APGT

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-(acetylaminomethyl)-6-bromoacetylpyridine (50.0 g) and diaminomethylenethiourea (15.3 g) in ethanol (400 ml) was stirred at 40° to 50° C. for 2 hours. The solvent was removed by concentration in vacuo. To the residue was added a mixture of water, ethyl acetate and tetrahydrofuran, and the mixture was adjusted to pH 9.5 with 20% aqueous potassium carbonate. The separated organic layer was washed with brine and dried over magnesium sulfate. Evaporation of the solvent gave a residue, which was purified by column chromatography on silica gel eluting with a mixture of chloroform and methanol (85:15, V/V). The eluted fractions containing the desired product were collected and evaporated in vacuo. The residue was triturated with a mixture of ethyl acetate and diisopropyl ether to give 4-(6-acetylaminomethylpyridin-2-yl)-2-(diaminomethyleneamino)thiazole (18.73 g).
Quantity
50 g
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reactant
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15.3 g
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reactant
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Quantity
400 mL
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solvent
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Synthesis routes and methods II

Procedure details

4-(6-Acetylaminomethyl-4-chloropyridin-2-y1)-2-(diaminomethyleneamino)thiazole (160 mg) was hydrogenated over 10% palladium on carbon (50% wt) (50 mg) in methanol (5 ml) at atmospheric pressure of hydrogen for 8 hours at ambient temperature. After the catalyst was removed by filtration, the solvent was evaporated in vacuo and the residue was mixed with water. The solution was adjusted to pH 10 with aqueous potassium carbonate and the free base was extracted with ethyl acetate. The extract was washed with water, dried over magnesium sulfate and evaporated in vacuo to give 4-(6-acetylaminomethylpyridin-2-yl)-2-(diaminomethyleneamino)thiazole (0.13 g).
Name
4-(6-Acetylaminomethyl-4-chloropyridin-2-y1)-2-(diaminomethyleneamino)thiazole
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
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Synthesis routes and methods III

Procedure details

Acetic anhydride was added dropwise to a solution of 4-(6-aminomethylpyridin-2-yl)-2-(diaminomethyleneamino)thiazole (0.44 g) in pyridine (4.4 ml). After being stirred for two hours at ambient temperature, the mixture was mixed with aqueous potassium carbonate and extracted with ethyl acetate. The extract was washed with water, dried over magnesium sulfate and evaporated in vacuo to give 4-(6-acetylaminomethylpyridin-2-yl)-2-(diaminomethyleneamino)thiazole. The residue was converted to the hydrochloride in a usual manner and the salt was recrystallized from a mixture of methanol and diisopropyl ether to give 4-(6-acetylaminomethylpyridin-2-yl)-2-(diaminomethyleneamino)thiazole dihydrochloride (0.43 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(6-aminomethylpyridin-2-yl)-2-(diaminomethyleneamino)thiazole
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One

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